A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a precise understanding of a molecule's NMR spectrum is fundamental for structure elucidation, verification, and quality control. This guide offers a detailed analysis and spectral assignment for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, a substituted pyrazole of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous therapeutic agents.[1][2][3][4] This document will delve into the theoretical and practical aspects of assigning the ¹H and ¹³C NMR spectra of this specific molecule, providing a framework for the analysis of similar heterocyclic compounds.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is presented below with the IUPAC numbering convention that will be used throughout this guide.
Figure 1. Molecular structure and numbering of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems typically shifting signals downfield.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |
| N-H | ~12.3 | Broad Singlet | 1H | - | The acidic proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. The chemical shift of the N-H proton in 3,5-dimethylpyrazole has been observed around 12.29 ppm.[5] |
| C3-CH ₃ / C5-CH ₃ | ~2.2 | Singlet | 6H | - | The two methyl groups at positions 3 and 5 are chemically equivalent due to the tautomerism of the pyrazole ring.[6] Their protons will appear as a single, sharp peak. For 3,5-dimethylpyrazole, this signal is reported at approximately 2.27 ppm.[5] |
| C1'-CH ₂ | ~2.5 | Triplet | 2H | J ≈ 7.5 | These protons are adjacent to the pyrazole ring and a methylene group, leading to a triplet splitting pattern. The electron-withdrawing nature of the pyrazole ring will shift this signal downfield. |
| C2'-CH ₂ | ~1.8 | Quintet | 2H | J ≈ 7.5 | Positioned between two methylene groups, the signal for these protons will be split into a quintet (or a multiplet resembling a quintet). |
| C3'-CH ₂ | ~3.6 | Triplet | 2H | J ≈ 6.5 | These protons are adjacent to the electronegative oxygen atom of the hydroxyl group, causing a significant downfield shift. The signal will appear as a triplet due to coupling with the C2' protons. |
| OH | Variable | Broad Singlet | 1H | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It will likely appear as a broad singlet that can be exchanged with D₂O. |
Predicted ¹³C NMR Spectral Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C3 / C5 | ~144 | The carbons at positions 3 and 5 of the pyrazole ring are sp² hybridized and bonded to nitrogen, resulting in a downfield chemical shift. In 3,5-dimethylpyrazole, these carbons appear around 143.5 and 144.5 ppm.[7] |
| C4 | ~105 | The C4 carbon of the pyrazole ring is expected to be more shielded compared to C3 and C5. In 3,5-dimethylpyrazole, the C4 carbon resonates at approximately 102.7 ppm.[7] The alkyl substituent at this position will likely cause a slight downfield shift. |
| C3-C H₃ / C5-C H₃ | ~11 | The methyl carbons are sp³ hybridized and appear in the upfield region of the spectrum. For 3,5-dimethylpyrazole, these have been reported at around 9.9 and 11.6 ppm.[7] |
| C1' | ~22 | This sp³ hybridized carbon is attached to the pyrazole ring and will be the most upfield of the propyl chain carbons directly bonded to another carbon. |
| C2' | ~32 | A typical methylene carbon in an alkyl chain. |
| C3' | ~62 | This carbon is directly attached to the electronegative oxygen atom, which causes a significant deshielding effect and a downfield shift. The C3 carbon in 1-propanol appears around 64 ppm. |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:
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Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.
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Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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D₂O Exchange (Optional): To identify the exchangeable N-H and O-H protons, a D₂O shake can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear.[8]
Key Spectroscopic Relationships and Rationale
The interpretation of the NMR spectra for this molecule relies on fundamental principles of chemical shift theory and spin-spin coupling.
Sources
- 1. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jocpr.com [jocpr.com]
- 5. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
